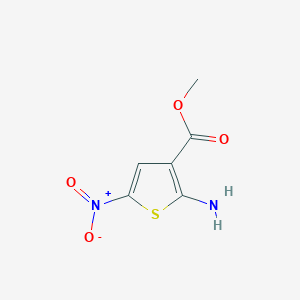

2-氨基-3-甲氧羰基-5-硝基噻吩

描述

“2-Amino-3-methoxycarbonyl-5-nitrothiophene” is a chemical compound with the molecular formula C6H6N2O4S . It is a complex organic compound that belongs to the class of thiophenes .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-methoxycarbonyl-5-nitrothiophene” is represented by the formula C6H6N2O4S . The average mass of the molecule is 202.188 Da, and the monoisotopic mass is 202.004822 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-methoxycarbonyl-5-nitrothiophene” include its molecular formula C6H6N2O4S, an average mass of 202.188 Da, and a monoisotopic mass of 202.004822 Da . More specific properties like melting point, boiling point, solubility, etc., are not available in the search results.科学研究应用

Application 1: Synthesis of 2-amino-4H-chromene derivatives

- Summary of the Application: 2-Amino-3-methoxycarbonyl-5-nitrothiophene is used in the one-pot synthesis of 2-amino-4H-chromene derivatives. These derivatives have wide applications and are essential in various pharmaceutical compounds .

- Methods of Application: The compound is used in a one-pot three-component reaction of the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C . The procedure gave the desired products in high-to-excellent yields in short reaction times .

- Results or Outcomes: The procedure resulted in high-to-excellent yields of 2-amino-4H-chromene derivatives in short reaction times . The catalyst used in the process can be simply restored by a permanent magnetic field and comfortably reused several times without any significant loss of its catalytic activity .

Application 2: Potential Role in Drug Development

- Summary of the Application: 2-Amino-3-methoxycarbonyl-5-nitrothiophene has been studied for its potential role in drug development.

- Methods of Application: The specific methods of application in drug development are not detailed in the source.

- Results or Outcomes: Several studies have shown that the compound has potent anticancer activity and may be useful in the treatment of various types of cancer.

Application 3: Synthesis of Raltitrexed

- Summary of the Application: 2-Amino-3-methoxycarbonyl-5-nitrothiophene is used in the synthesis of Raltitrexed , a drug used in cancer therapy, especially colorectal cancer .

- Methods of Application: The specific methods of application in the synthesis of Raltitrexed are not detailed in the source .

- Results or Outcomes: Raltitrexed (Tomudex) is a more recent, specific, mixed, and non-competitive inhibitor of thymidylate synthase indicated for use in cancer therapy .

Application 4: Folic Acid Antimetabolites

- Summary of the Application: 2-Amino-3-methoxycarbonyl-5-nitrothiophene has been studied for its potential role in the synthesis of folic acid antimetabolites . These antimetabolites represent a large group of drugs and drug candidates, including those for cancer chemotherapy .

- Methods of Application: The specific methods of application in the synthesis of folic acid antimetabolites are not detailed in the source .

- Results or Outcomes: The most common antimetabolites should be structural analogues of purine and pyrimidine bases/nucleosides, or of folate cofactors .

Application 5: Green Synthesis of 2-aminothiophene

- Summary of the Application: 2-Amino-3-methoxycarbonyl-5-nitrothiophene is used in the green synthesis of 2-aminothiophene . This compound is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties .

- Methods of Application: The specific methods of application in the green synthesis of 2-aminothiophene are not detailed in the source .

- Results or Outcomes: The green methodology allows functionalization of position 3 of the 2-aminothiophene moiety, while having the advantage of employing a catalyst that can be reused at least ten times .

Application 6: Use as Dyestuffs Intermediates or Biocides

- Summary of the Application: 2-Amino-3-methoxycarbonyl-5-nitrothiophene is valuable as dyestuffs intermediates or as biocides .

- Methods of Application: The specific methods of application in the production of dyestuffs intermediates or biocides are not detailed in the source .

- Results or Outcomes: The compounds of the formula, wherein X is a lower alkylsulphonyl, phenylsulphonyl, cyano, carbonamido, carboxylic acid or carboxylic acid ester group; Y is hydrogen, lower alkyl, phenyl or nitrophenyl; and Z is nitro, cyano or carbonamido .

属性

IUPAC Name |

methyl 2-amino-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLUSSXPOANNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372179 | |

| Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methoxycarbonyl-5-nitrothiophene | |

CAS RN |

43028-48-4 | |

| Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1597570.png)

![Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate](/img/structure/B1597572.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride](/img/structure/B1597579.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)

![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)